molecular formula C16H15ClN2O3 B2417617 N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034555-69-4

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2417617
CAS No.: 2034555-69-4
M. Wt: 318.76
InChI Key: VGZKJWWZPYYXDF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic nicotinamide derivative of interest in chemical and pharmaceutical research. As a nicotinamide-based compound, it serves as a valuable chemical intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds . Its structure, which incorporates a chlorophenyl group and a tetrahydrofuran oxygen ether linkage, makes it a subject of study in the design of novel molecules for various research applications. Researchers utilize this compound in laboratory settings to investigate synthetic pathways and compound profiling. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-2-4-13(5-3-12)19-16(20)11-1-6-15(18-9-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZKJWWZPYYXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The key steps include:

    Formation of the Nicotinamide Core: This involves the reaction of nicotinic acid with ammonia or an amine to form nicotinamide.

    Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the nicotinamide core.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: This step involves the reaction of tetrahydrofuran-3-ol with the nicotinamide derivative under suitable conditions, such as the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-methoxynicotinamide
  • N-(4-chlorophenyl)-6-ethoxynicotinamide
  • N-(4-chlorophenyl)-6-(tetrahydropyran-4-yl)oxy)nicotinamide

Uniqueness

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrofuran-3-yl ether moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by:

  • Nicotinamide Core : Essential for various biological processes.
  • 4-Chlorophenyl Group : Enhances interaction with biological targets.
  • Tetrahydrofuran Moiety : Improves solubility and bioavailability.

Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Bacteria Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate

Further exploration is required to elucidate the compound's mechanism of action and its full potential as an antibacterial agent.

Anticancer Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may have anticancer effects. It has been investigated for its ability to inhibit cancer cell growth, particularly in breast cancer models. The compound's interactions with specific molecular targets involved in cell proliferation could provide insights into its therapeutic applications .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Modulation : The compound may interact with enzymes such as sirtuins, which are implicated in aging and metabolic regulation.
  • Cell Cycle Regulation : Evidence suggests it may induce cell cycle arrest in cancer cells, promoting apoptosis and inhibiting proliferation .
  • Targeting Pathways : The compound's structural features allow it to bind effectively to specific receptors or enzymes, modulating their activity .

Case Studies and Research Findings

  • Antibacterial Study : In vitro tests showed that the compound could inhibit bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent in clinical settings .
  • Anticancer Evaluation : In studies involving breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth compared to standard chemotherapeutics .

Q & A

Basic: What are the common synthetic routes for N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the nicotinamide core. Key steps include:

  • Coupling of the chlorophenyl group : Amide bond formation using coupling agents like EDC or DCC under reflux in polar aprotic solvents (e.g., DMF) .
  • Etherification of the tetrahydrofuran-3-yl moiety : Nucleophilic substitution or Mitsunobu reactions to introduce the tetrahydrofuran-3-yloxy group, optimized at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
    Critical factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of intermediates. For example, excess tetrahydrofuran-3-yl alcohol improves etherification efficiency .

Basic: How is the molecular structure of this compound characterized using spectroscopic methods?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, tetrahydrofuran protons at δ 3.5–4.2 ppm). 13^13C NMR confirms carbonyl (δ ~165 ppm) and ether linkages .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 347.12) and fragments corresponding to the chlorophenyl and tetrahydrofuran groups .
  • IR spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether stretch) .

Advanced: What strategies can be employed to resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Compound stability : Hydrolysis of the amide or ether bond under assay conditions (pH, temperature). Pre-test compound stability via HPLC over 24–48 hours .
  • Off-target effects : Use knockdown models (siRNA/CRISPR) to confirm target specificity. For example, if NAD+^+ inhibition is claimed, validate via NAD+^+ quantification in treated vs. control cells .

Advanced: How does the tetrahydrofuran-3-yl ether moiety influence pharmacokinetic properties?

Answer:
The ether group:

  • Enhances solubility : Increases polarity, improving solubility in ethanol (up to 15 mg/mL) and DMSO (>50 mg/mL) for in vitro assays .
  • Affects metabolic stability : The ether bond resists hepatic CYP450-mediated oxidation compared to ester linkages, prolonging half-life in preclinical models .
  • Modulates blood-brain barrier (BBB) penetration : LogP calculations (~2.1) suggest moderate lipophilicity, but in vivo studies are needed to confirm CNS bioavailability .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Primary targets include:

  • NAD+^+ biosynthesis enzymes : Inhibition of NAMPT (nicotinamide phosphoribosyltransferase) disrupts NAD+^+ levels, inducing cancer cell apoptosis .
  • Kinases : The chlorophenyl group may interact with ATP-binding pockets in kinases (e.g., EGFR), though docking studies are required for validation .
  • Inflammatory mediators : Downregulation of COX-2 and TNF-α in macrophage models suggests anti-inflammatory potential .

Advanced: What computational methods predict binding affinity to molecular targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with NAD+^+ binding sites (e.g., NAMPT) using crystal structures (PDB ID: 2GVJ). Focus on hydrogen bonds between the amide group and Thr 242 .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) and LogP to predict IC50_{50} trends across derivatives .

Basic: What are the solubility and stability profiles under various pH conditions?

Answer:

  • Solubility : Soluble in DMSO (>50 mg/mL), ethanol (~15 mg/mL), and PBS (pH 7.4, ~2 mg/mL). Insoluble in hexane .
  • Stability : Stable in neutral buffers (pH 6–8) for 24 hours. Degrades in acidic (pH <4, hydrolysis of amide) or basic (pH >10, ether cleavage) conditions, monitored via HPLC .

Advanced: How can synthetic yield be optimized during scale-up?

Answer:

  • Continuous flow reactors : Improve mixing and heat transfer for etherification steps, reducing reaction time from 24 hours to 4 hours .
  • Catalyst optimization : Use Pd/C (5% w/w) for Suzuki couplings, increasing yield from 60% to 85% .
  • In-line purification : Couple reactors with centrifugal partition chromatography (CPC) to automate purification, reducing solvent waste .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC50_{50} ~5 µM) .
  • Enzyme inhibition : Fluorometric NAD+^+ quantification in lysates from treated cells .
  • Anti-inflammatory activity : ELISA for TNF-α/IL-6 in LPS-stimulated macrophages .

Advanced: How to assess potential off-target effects systematically?

Answer:

  • Phosphoproteomics : Use LC-MS/MS to identify kinase signaling changes in treated vs. untreated cells .
  • Metabolomics : Profile NAD+^+ metabolites via LC-HRMS to confirm target engagement .
  • CRISPR screens : Genome-wide knockout libraries identify synthetic lethal interactions (e.g., BRCA1 mutations enhancing cytotoxicity) .

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